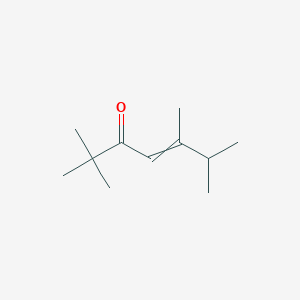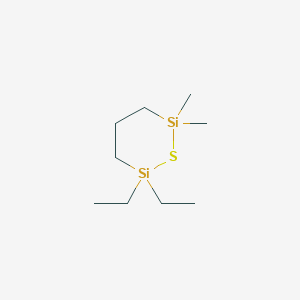
2,2-Diethyl-6,6-dimethyl-1,2,6-thiadisilinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diethyl-6,6-dimethyl-1,2,6-thiadisilinane is an organosilicon compound characterized by the presence of silicon and sulfur atoms within its molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-6,6-dimethyl-1,2,6-thiadisilinane typically involves the reaction of organosilicon precursors with sulfur-containing reagents under controlled conditions. One common method includes the use of diethylsilane and dimethylsulfide in the presence of a catalyst to facilitate the formation of the thiadisilinane ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2,2-Diethyl-6,6-dimethyl-1,2,6-thiadisilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a lower oxidation state.
Substitution: The silicon atoms can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of organosilicon derivatives.
科学的研究の応用
2,2-Diethyl-6,6-dimethyl-1,2,6-thiadisilinane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon-sulfur interactions in biological systems.
Industry: Used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 2,2-Diethyl-6,6-dimethyl-1,2,6-thiadisilinane involves its interaction with various molecular targets, primarily through its silicon and sulfur atoms. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis and material science. The pathways involved often include the formation of intermediate complexes that facilitate the desired chemical transformations.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-1,2,6-thiadisilinane: Lacks the ethyl groups, resulting in different reactivity and applications.
2,2-Diethyl-1,2,6-thiadisilinane: Similar structure but with different substituents, leading to variations in chemical behavior.
Uniqueness
2,2-Diethyl-6,6-dimethyl-1,2,6-thiadisilinane is unique due to the presence of both ethyl and methyl groups, which influence its steric and electronic properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles.
特性
CAS番号 |
89588-52-3 |
|---|---|
分子式 |
C9H22SSi2 |
分子量 |
218.51 g/mol |
IUPAC名 |
2,2-diethyl-6,6-dimethyl-1,2,6-thiadisilinane |
InChI |
InChI=1S/C9H22SSi2/c1-5-12(6-2)9-7-8-11(3,4)10-12/h5-9H2,1-4H3 |
InChIキー |
KKVQYZINKWFFRA-UHFFFAOYSA-N |
正規SMILES |
CC[Si]1(CCC[Si](S1)(C)C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


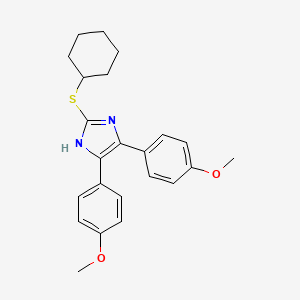
![1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14398815.png)
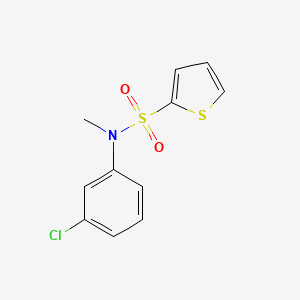
![5-[4-(4-Chlorophenoxy)butyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398822.png)
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-4-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14398837.png)
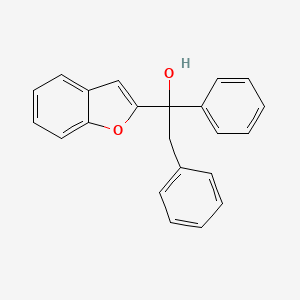
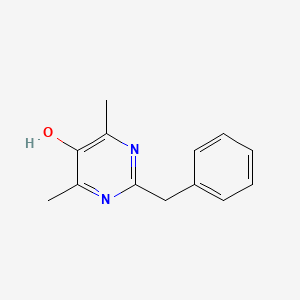
![10-Chloro-7-methyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398868.png)
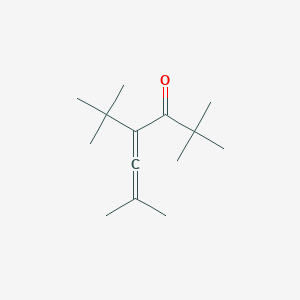
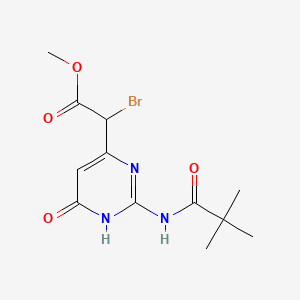
![4,6,6,9-Tetramethyl-7,8-dihydro-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran](/img/structure/B14398877.png)
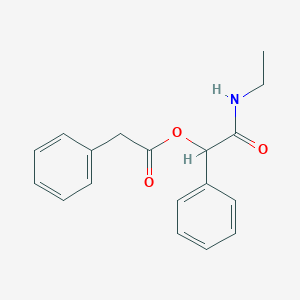
![2-Propen-1-one, 3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]-](/img/structure/B14398880.png)
